molecular formula C10H7ClFN B2370268 6-Chloro-7-fluoro-2-methyl-quinoline CAS No. 1491163-25-7

6-Chloro-7-fluoro-2-methyl-quinoline

Cat. No.: B2370268
CAS No.: 1491163-25-7
M. Wt: 195.62
InChI Key: KJFYFUGGQFXVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-fluoro-2-methyl-quinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7ClFN. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-fluoro-2-methyl-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method involves the use of nano zinc oxide as a catalyst under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methodologies. These methods may include the use of environmentally benign catalysts and solvent-free conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-fluoro-2-methyl-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions may produce various halogenated quinoline derivatives .

Scientific Research Applications

6-Chloro-7-fluoro-2-methyl-quinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-7-fluoro-2-methyl-quinoline involves its interaction with specific molecular targets and pathways. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methyl-quinoline
  • 7-Fluoro-2-methyl-quinoline
  • 6-Chloro-7-fluoro-quinoline

Uniqueness

6-Chloro-7-fluoro-2-methyl-quinoline is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its antimicrobial and anticancer properties compared to other similar compounds .

Properties

IUPAC Name

6-chloro-7-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-2-3-7-4-8(11)9(12)5-10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFYFUGGQFXVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.